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Cat. No.: B017178 Get Quote

An In-depth Technical Guide to 3-(Trifluoromethoxy)phenylacetonitrile

Abstract: This technical guide provides a comprehensive overview of 3-
(Trifluoromethoxy)phenylacetonitrile, a fluorinated aromatic nitrile of significant interest to

the chemical, pharmaceutical, and material science sectors. The document delineates its

fundamental chemical and physical properties, discusses its pivotal role as a synthetic

intermediate, and outlines its applications. Furthermore, it covers essential spectroscopic data

for characterization, safe handling protocols, and a complete set of references for further

investigation. This guide is intended for researchers, chemists, and professionals in drug

development who require a detailed understanding of this versatile building block.

Core Chemical Identity and Properties
3-(Trifluoromethoxy)phenylacetonitrile, also known as 3-(Trifluoromethoxy)benzyl cyanide,

is a specialty chemical building block. The presence of the trifluoromethoxy (-OCF₃) group at

the meta-position of the phenyl ring imparts unique electronic properties and metabolic stability,

making it a valuable synthon in medicinal chemistry and materials science.

Molecular and Structural Data
The fundamental identifiers and molecular properties of 3-
(Trifluoromethoxy)phenylacetonitrile are summarized below.
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Identifier Value Source

IUPAC Name

2-[3-

(trifluoromethoxy)phenyl]aceto

nitrile

[1]

Synonyms
3-(Trifluoromethoxy)benzyl

cyanide
[2]

CAS Number 108307-56-8 [2][3]

Molecular Formula C₉H₆F₃NO [1][3]

Molecular Weight 201.15 g/mol [3]

Exact Mass 201.0399 g/mol [1]

InChI Key
WZLPHJZVNJXHPV-

UHFFFAOYSA-N
[1]

SMILES
C1=CC(=CC(=C1)OC(F)

(F)F)CC#N
[1]

Physicochemical Characteristics
This compound is typically a colorless to light yellow liquid under standard conditions.[4] Its

physical properties are critical for designing reaction conditions, purification procedures, and

storage protocols.

Property Value Source

Appearance Colorless to light yellow liquid [4]

Boiling Point 224.2 ± 35.0 °C (Predicted) [4]

Density 1.289 ± 0.06 g/cm³ (Predicted) [4]

Refractive Index 1.448 [4]

Storage
Sealed in a dry place at room

temperature
[4]
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Synthesis and Role as a Chemical Intermediate
While specific, detailed industrial synthesis routes for 3-(Trifluoromethoxy)phenylacetonitrile
are often proprietary, its structure suggests a logical synthetic pathway. The synthesis would

likely involve the introduction of the cyanomethyl group (-CH₂CN) to a 3-

trifluoromethoxybenzene precursor. A common method for this transformation is the cyanation

of a corresponding benzyl halide (e.g., 3-(trifluoromethoxy)benzyl bromide) with a cyanide salt

like sodium or potassium cyanide.

The true value of this compound lies in its utility as an intermediate. The nitrile group is a

versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or

used in various carbon-carbon bond-forming reactions. The trifluoromethoxy group often

enhances the parent molecule's metabolic stability and lipophilicity, which are desirable traits in

drug candidates.

Conceptual Synthetic Workflow

3-(Trifluoromethoxy)benzyl Halide
(e.g., Bromide)

3-(Trifluoromethoxy)phenylacetonitrile Cyanation Reaction 
 (Solvent, Heat)

Cyanide Salt
(e.g., NaCN)

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of 3-(Trifluoromethoxy)phenylacetonitrile.

Applications in Research and Drug Development
The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) moieties are of profound importance in

modern drug discovery. They can significantly alter a molecule's pharmacokinetic and

pharmacodynamic properties. While specific applications for 3-
(Trifluoromethoxy)phenylacetonitrile are highly specialized, its structural analog, 3-
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(Trifluoromethyl)phenylacetonitrile, serves as a key intermediate in the synthesis of

pharmaceuticals (including anti-inflammatory and analgesic drugs), agrochemicals, and

advanced materials.[5] The -OCF₃ group is often considered a bioisostere of other functional

groups and can improve metabolic stability by blocking sites of oxidative metabolism.

Therefore, 3-(Trifluoromethoxy)phenylacetonitrile is a critical building block for creating

novel compounds in these fields.

Key areas of application include:

Medicinal Chemistry: Synthesis of complex heterocyclic systems and lead compounds for

various therapeutic targets.

Agrochemicals: Development of new pesticides and herbicides with enhanced efficacy.

Material Science: Used in the creation of polymers and other materials with enhanced

thermal and chemical resistance due to the fluorinated group.[5]

Spectroscopic and Analytical Profile
Accurate characterization is essential for verifying the identity and purity of the compound.

Mass Spectrometry (MS): The NIST WebBook provides mass spectrum data for this

compound.[1] In electron ionization (EI-MS), one would expect to see the molecular ion peak

(M⁺) at m/z 201. The fragmentation pattern would likely involve the loss of the

trifluoromethoxy group and cleavage at the benzylic position.

Infrared Spectroscopy (IR): The IR spectrum is a key tool for identifying functional groups.

The NIST WebBook contains a gas-phase IR spectrum for this compound.[1] Key expected

vibrational frequencies include:

~2250 cm⁻¹: A sharp, medium-intensity peak characteristic of the nitrile (C≡N) stretch.

~3050-3100 cm⁻¹: Aromatic C-H stretching.

~2850-2950 cm⁻¹: Aliphatic C-H stretching from the methylene (-CH₂-) group.

~1100-1300 cm⁻¹: Strong C-F stretching bands from the -OCF₃ group.
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~1600 cm⁻¹ and ~1475 cm⁻¹: Aromatic C=C ring stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum is not

available in the search results, the expected signals can be predicted based on the structure:

¹H NMR: One would anticipate a singlet for the two methylene protons (-CH₂CN) and a

complex multiplet pattern in the aromatic region (7.0-8.0 ppm) for the four protons on the

benzene ring.

¹³C NMR: Signals for the nitrile carbon (~117 ppm), the methylene carbon, multiple

aromatic carbons, and the quartet characteristic of the trifluoromethoxy carbon due to

coupling with fluorine would be expected.

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -OCF₃

group.

Safety, Handling, and Disposal
As with any laboratory chemical, proper safety protocols must be followed. Although a specific

Safety Data Sheet (SDS) for the methoxy variant was not retrieved, the safety profile can be

inferred from related compounds like 2-(Trifluoromethyl)phenylacetonitrile and general

chemical principles. Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through

the skin.[6][7][8]

General Safety Precautions:

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

[9]

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.[8][9]

Wash hands thoroughly after handling.

Fire Safety: Keep away from heat, sparks, and open flames. Use dry chemical, foam, or

carbon dioxide extinguishers.[9]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Waste is typically classified as hazardous.[9]

Safe Handling & Disposal Workflow

1. Risk Assessment
Review SDS for related compounds

2. Don PPE
(Gloves, Goggles, Lab Coat)

 Proceed if understood

3. Chemical Handling
Work inside a certified fume hood

4. Decontamination
Wipe down surfaces, wash hands

 After use

5. Waste Disposal
Collect in a sealed, labeled
hazardous waste container

Click to download full resolution via product page

Caption: A standardized workflow for the safe handling and disposal of nitrile compounds.

Conclusion
3-(Trifluoromethoxy)phenylacetonitrile is a highly valuable and versatile fluorinated building

block. Its unique combination of a reactive nitrile handle and a metabolically robust

trifluoromethoxy group makes it an attractive intermediate for the synthesis of complex

molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its
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chemical properties, spectroscopic data, and safety requirements is paramount for its effective

and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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